2-butoxyethyl 2-(3,4,6-trichloropyridin-2-yl)oxyacetate
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Overview
Description
2-butoxyethyl 2-(3,4,6-trichloropyridin-2-yl)oxyacetate: is an organic compound belonging to the pyridine group. It is primarily used as a systemic foliar herbicide and fungicide. This compound is effective in controlling broadleaf weeds while leaving grasses and conifers unaffected .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-butoxyethyl 2-(3,4,6-trichloropyridin-2-yl)oxyacetate typically involves the esterification of 3,4,6-trichloro-2-pyridinol with 2-butoxyethanol . The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The esterification reaction is typically conducted in large reactors with continuous monitoring of temperature and pH levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the pyridine ring, potentially leading to the formation of dihydropyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are frequently employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted pyridines with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies related to the reactivity of pyridine derivatives .
Biology:
- Investigated for its potential effects on plant physiology and metabolism.
- Used in studies on herbicide resistance in plants .
Medicine:
- Explored for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry:
- Widely used in agriculture for weed and pest control.
- Employed in the formulation of various herbicidal products .
Mechanism of Action
The compound exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It disrupts the normal growth processes of plants, leading to uncontrolled growth and eventually plant death. The molecular targets include specific receptors in the plant cells that are involved in regulating growth and development .
Comparison with Similar Compounds
(3,5,6-Trichloro-2-pyridyl)oxyacetic acid: Another pyridine-based herbicide with similar properties but different substitution patterns on the pyridine ring.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a different chemical structure but similar mode of action.
Uniqueness:
- The presence of the butoxyethyl group in 2-butoxyethyl 2-(3,4,6-trichloropyridin-2-yl)oxyacetate provides unique solubility and reactivity properties.
- The specific substitution pattern on the pyridine ring offers distinct selectivity and effectiveness in controlling certain types of weeds .
Properties
IUPAC Name |
2-butoxyethyl 2-(3,4,6-trichloropyridin-2-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO4/c1-2-3-4-19-5-6-20-11(18)8-21-13-12(16)9(14)7-10(15)17-13/h7H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTJIJSBFIPGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)COC1=C(C(=CC(=N1)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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